

Myristoyl Pentapeptide-8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristoyl Pentapeptide-8*

Cat. No.: *B1575527*

[Get Quote](#)

An In-depth Examination of a Bioactive Peptide for Cosmetic and Therapeutic Applications

Myristoyl Pentapeptide-8, a synthetic lipopeptide, has garnered significant interest within the cosmetic and pharmaceutical research sectors for its potential biological activities. This technical guide provides a comprehensive overview of its known properties, proposed mechanisms of action, and relevant experimental frameworks for professionals in drug development and scientific research.

Core Physicochemical Properties

Myristoyl Pentapeptide-8 is a five-amino-acid peptide chain to which a myristoyl group, a 14-carbon saturated fatty acid, is attached. This lipidation enhances its bioavailability and skin penetration. While a definitive CAS number for **Myristoyl Pentapeptide-8** is not publicly available, technical data from suppliers provide key physicochemical information. However, discrepancies in the reported molecular weight and formula exist in the available literature.

Property	Value	Source
INCI Name	Myristoyl Pentapeptide-8	[1]
CAS Number	Not Available (N/A)	[1]
Molecular Formula	C34H64N10O8	[1]
Molecular Weight	740.62 g/mol	[1]
Appearance	White to off-white powder	[1]
Solubility	Soluble in water or 1% acetic acid	[2]

Note: Some sources report a molecular formula of C29H39N5O7 and a molecular weight of 569.65 g/mol. Further analytical characterization is recommended to confirm the precise chemical identity.

Biological Functions and Proposed Mechanisms of Action

Myristoyl Pentapeptide-8 is attributed with a range of biological effects, primarily related to skin and hair care. Its proposed mechanisms of action, while not yet fully elucidated in peer-reviewed literature for this specific peptide, are believed to involve several key signaling pathways.

Extracellular Matrix Enhancement

A primary function of **Myristoyl Pentapeptide-8** is its purported ability to boost the synthesis of key extracellular matrix proteins, namely collagen and keratin.[\[3\]](#)[\[4\]](#) This action contributes to improved skin firmness and elasticity, and enhanced hair and eyelash strength. The mechanism is thought to mimic the action of cell-adhesion proteins, thereby promoting cellular communication and protein production.[\[3\]](#)

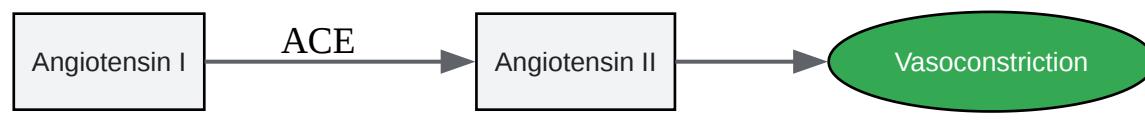
Angiogenesis and Microcirculation Modulation

The peptide is reported to upregulate fibroblast growth factor (FGF) and vascular endothelial cells.[\[1\]](#)[\[5\]](#)[\[6\]](#) This suggests a role in promoting angiogenesis and improving microcirculation.

Enhanced blood flow can lead to better nutrient delivery to the skin and hair follicles, potentially improving their health and function. Additionally, **Myristoyl Pentapeptide-8** is suggested to inhibit angiotensin-converting enzyme (ACE).^[2] ACE is a key enzyme in the renin-angiotensin system, and its inhibition can lead to vasodilation and improved blood flow, which may contribute to a reduction in under-eye bags and dark circles.^[2]

Eyelash and Hair Growth Promotion

By stimulating keratin gene expression and supporting the dermal-epidermal junction, **Myristoyl Pentapeptide-8** is believed to promote the growth and thickness of eyelashes and hair.^[2] This mechanism is similar to that of other myristoylated peptides used in cosmetic formulations for eyelash enhancement.


Proposed Signaling Pathways

Based on the suggested mechanisms of action, the following signaling pathways are likely modulated by **Myristoyl Pentapeptide-8**.

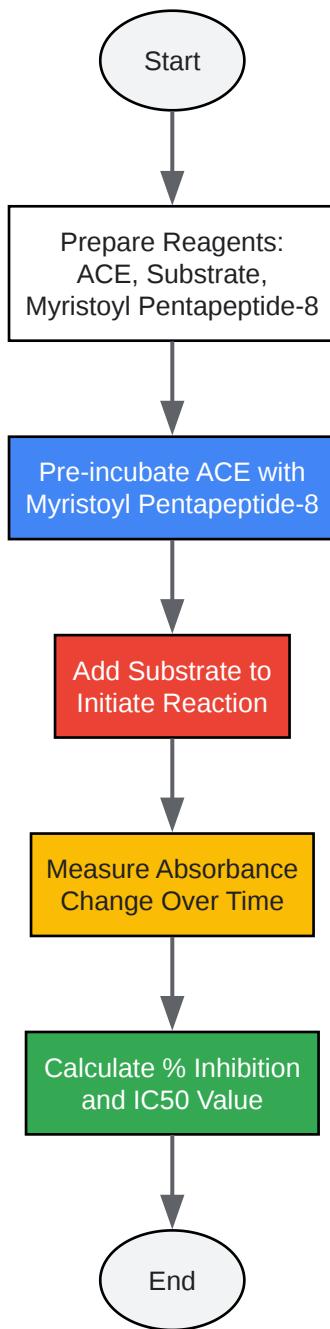
[Click to download full resolution via product page](#)

Proposed FGF Signaling Pathway Activation

[Click to download full resolution via product page](#)

Proposed ACE Inhibition Mechanism

Experimental Protocols


Detailed experimental protocols for **Myristoyl Pentapeptide-8** are not readily available in published literature. However, based on its proposed mechanisms, the following experimental workflows can be adapted to study its efficacy.

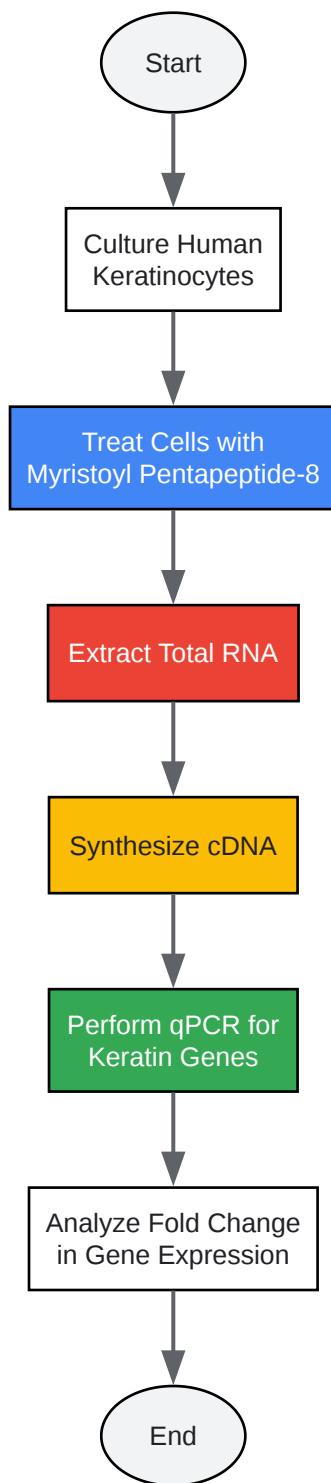
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of **Myristoyl Pentapeptide-8** to inhibit ACE activity. A common method involves a spectrophotometric assay using a synthetic substrate.

Methodology:

- Reagents: Angiotensin-Converting Enzyme (from rabbit lung), substrate (e.g., FAPGG - N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine), **Myristoyl Pentapeptide-8**, and buffer solution.
- Procedure: a. Prepare a solution of **Myristoyl Pentapeptide-8** at various concentrations. b. In a 96-well plate, add the ACE solution and the **Myristoyl Pentapeptide-8** solution (or a known inhibitor like captopril as a positive control). c. Pre-incubate the enzyme and inhibitor. d. Initiate the reaction by adding the substrate solution. e. Monitor the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a microplate reader.
- Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the peptide and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

[Click to download full resolution via product page](#)


Workflow for ACE Inhibition Assay

Keratin Gene Expression Analysis in Keratinocytes

This experiment evaluates the effect of **Myristoyl Pentapeptide-8** on the expression of keratin genes in human keratinocytes.

Methodology:

- Cell Culture: Culture human epidermal keratinocytes in an appropriate medium.
- Treatment: Treat the keratinocytes with varying concentrations of **Myristoyl Pentapeptide-8** for a specified period (e.g., 24 hours). A vehicle control (the solvent used to dissolve the peptide) should be included.
- RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
- Quantitative PCR (qPCR): Perform qPCR using primers specific for target keratin genes (e.g., KRT1, KRT10) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in keratin gene expression in the treated cells compared to the control.

[Click to download full resolution via product page](#)

Workflow for Keratin Gene Expression Analysis

Conclusion

Myristoyl Pentapeptide-8 is a promising bioactive peptide with potential applications in dermatology and cosmetology. Its proposed mechanisms of action, centered around the enhancement of the extracellular matrix and modulation of microcirculation, provide a strong rationale for its use in anti-aging and hair growth formulations. Further research, including detailed in vitro and in vivo studies, is necessary to fully elucidate its specific signaling pathways and to substantiate its clinical efficacy and safety for therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the biological activities of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sg.kompass.com [sg.kompass.com]
- 2. Function of myristoyl pentapeptide-8 in skin and eyelash - Creative Peptides [creative-peptides.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. Myristoyl Pentapeptide-8 | SymPeptide® 222 | Cosmetic Ingredients Guide [ci.guide]
- 5. specialchem.com [specialchem.com]
- 6. experchem.com [experchem.com]
- To cite this document: BenchChem. [Myristoyl Pentapeptide-8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1575527#myristoyl-pentapeptide-8-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com